molecular formula C15H19N3O B12594585 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide CAS No. 647841-82-5

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B12594585
CAS No.: 647841-82-5
M. Wt: 257.33 g/mol
InChI Key: JRUVUVMIIVHIMG-UHFFFAOYSA-N
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Description

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a chemical research reagent based on the 1,8-naphthyridine scaffold, a heterocyclic system known for its diverse pharmacological potential. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The 1,8-naphthyridine core is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The specific substitution pattern on this compound suggests its value in pioneering new therapeutic agents. Literature indicates that 1,8-naphthyridine-3-carboxamide derivatives have been extensively investigated for their antimicrobial properties, particularly against drug-resistant bacterial strains . Furthermore, this structural class has shown significant promise in oncology research, where similar analogs act as cytotoxic agents by intercalating with DNA and inhibiting topoisomerase enzymes, leading to the suppression of cancer cell growth . The structural features of this compound make it a candidate for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. Researchers can leverage this compound to explore its mechanism of action and potential efficacy in areas such as infectious diseases or cancer biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647841-82-5

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19)

InChI Key

JRUVUVMIIVHIMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that enhances reaction rates and yields. This method typically involves the following steps:

  • Reagents : Common reagents include naphthyridine derivatives, butyl and ethyl groups, and carboxylic acid derivatives.

  • Procedure : The reaction mixture is subjected to microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. This technique has been shown to increase the yield of the desired naphthyridine derivatives due to improved energy transfer within the reaction medium.

Multi-Step Synthesis via Intermediates

Another effective method involves a multi-step synthesis using intermediates. A representative synthetic route includes:

  • Formation of Naphthyridine Core :

    • Reactants such as 2-amino-nicotinaldehyde and ethyl benzoyl acetate are combined in methanol with a base like pyridine to yield a naphthyridine derivative.
  • Carboxamide Formation :

    • The naphthyridine derivative is then reacted with butyl and ethyl amines under controlled conditions to form the carboxamide functional group.
  • Purification :

    • The product is purified using standard techniques such as recrystallization or column chromatography.

Hydrogenation Method

A hydrogenation step can be incorporated into the synthesis route for specific modifications:

  • Conditions : The hydrogenation reaction typically requires palladium on carbon as a catalyst and is conducted under hydrogen pressure.

  • Outcome : This step can facilitate the formation of desired amine functionalities in the naphthyridine structure, enhancing its biological activity.

Method Key Steps Yield Potential Notes
Microwave-Assisted Rapid heating, enhanced yields High Reduces reaction time significantly
Multi-Step Synthesis Intermediate formation, carboxamide coupling Moderate to High Requires careful purification
Hydrogenation Catalytic reduction under pressure Variable Enhances amine functionalities

Research indicates that compounds like 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide exhibit significant biological activities due to their structural properties:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives can effectively inhibit bacterial growth.

  • Anticancer Properties : Preliminary research suggests these compounds may play a role in cancer treatment by modulating specific biological targets.

The synthesis of this compound can be optimized through various methods including microwave-assisted techniques and multi-step synthetic routes involving intermediates. Future research should focus on improving yield efficiency and exploring the pharmacokinetic properties of this compound to enhance its therapeutic potential.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization:

  • Conditions : Reflux with 6N HCl or aqueous NaOH (1:1 ethanol/water) at 60–100°C for 5–24 hours .

  • Example : Hydrolysis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide yielded 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid in 79% yield under NH₃ pressure in methanol .

Alkylation Reactions

Alkylation at the nitrogen atom of the naphthyridine ring is facilitated by alkyl halides in basic media:

Substrate Alkylating Agent Conditions Product Yield
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acidn-Butyl bromideKOH, ethanol/water, reflux (5 days)1-n-Butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid70%
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateEthyl iodideNa, ethanol, refluxEthyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate85%

Cyclization and Ring Formation

The naphthyridine core participates in cyclization reactions to form fused heterocycles:

  • Pictet–Spengler Cyclization : Used to construct tetrahydronaphthyridine scaffolds. For example, microwave-assisted cyclization of intermediate 17 with Choline hydroxide (ChOH) as a catalyst produced 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide in water with 60% yield .

  • Friedlander Reaction : Ionic liquid-catalyzed condensation of β-ketoesters with aldehydes forms 1,8-naphthyridines. Yields exceed 90% under optimized conditions (50°C, 24 hours) .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki–Miyaura couplings enable aryl/heteroaryl group introductions:

  • Substrate : 6-Bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane, microwave irradiation (100°C, 1 hour) .

  • Example : Coupling with 4-fluorophenylboronic acid yielded 6-(4-fluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide (87% yield) .

Esterification and Amide Bond Formation

The carboxylic acid derivatives undergo esterification or amide coupling for structural diversification:

Reaction Type Reagents Product Application
EsterificationEthanol, H₂SO₄Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylateProdrug synthesis
Amide FormationHATU, DIPEA, 4-methylcyclohexylamine1-Butyl-N-(4-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamideCB2 receptor ligands

Mechanistic Insights

Key steps in naphthyridine reactivity include:

  • Hydrogen Bonding in Catalysis : Choline hydroxide stabilizes transition states via H-bonding, reducing activation barriers (e.g., ΔG‡ = 1.8 kcal/mol for cyclization) .

  • Aromatization-Driven Cyclization : Ring closure is thermodynamically favored due to aromatic stabilization (ΔG = −23.1 kcal/mol) .

These reactions enable tailored modifications for pharmaceutical applications, particularly in antimicrobial and cannabinoid receptor-targeted drug development .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is its antimicrobial properties . Compounds within the naphthyridine family have been shown to exhibit potent antibacterial activity against a range of pathogens.

  • Case Study : A derivative of naphthyridine demonstrated superior activity against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. This highlights the potential of this compound in developing new antibiotics to combat resistant bacteria .

Antiparasitic Properties

Research indicates that naphthyridine derivatives possess antiparasitic activity , making them candidates for treating diseases caused by parasites.

  • Findings : In vitro studies have shown that certain naphthyridine compounds can inhibit the growth of Leishmania species, which are responsible for leishmaniasis. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine core can enhance potency against these parasites .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary data suggesting it may inhibit tumor growth.

  • Research Insight : A review highlighted that derivatives of 1,8-naphthyridines exhibit antiproliferative effects against various cancer cell lines. These compounds may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Applications

Naphthyridine derivatives have also been explored for their potential in treating neurological disorders.

  • Example : Certain compounds have shown promise as neuroprotective agents in models of neurodegenerative diseases like Alzheimer's disease. This suggests that this compound may be beneficial in developing therapies for cognitive disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridines are noteworthy, with implications for treating conditions like arthritis and other inflammatory diseases.

  • Evidence : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and thus may serve as therapeutic agents in managing chronic inflammatory conditions .

Chemical Applications

Beyond biological applications, this compound may find utility in chemical applications.

Application TypeDescription
Analytical ChemistryUsed as ligands or reagents in various analytical methods.
Organic ElectronicsPotential use in organic light-emitting diodes (OLEDs) due to favorable electronic properties.
SensorsApplication as chemical sensors due to selective binding properties.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine core is shared among analogs, but substituent positions and functional groups dictate biological activity. Below is a comparative analysis:

Compound Substituents Key Functional Groups Primary Target
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide Butyl (C5), Ethyl (C7) Carboxamide (C3) Not fully characterized
VL15 (1,2-Dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide) Hydroxy (C4), Oxo (C2) Carboxamide (C3), Hydroxy (C4) Cannabinoid CB2 receptor
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Sulfanylidene (C2), Ethyl ester (C6) Ester, Sulfur heterocycle Structural model for stability studies

Key Observations:

  • Substituent Effects on Lipophilicity : The butyl and ethyl groups in the target compound increase lipophilicity compared to VL15’s polar hydroxy and oxo groups. This may enhance tissue penetration but reduce aqueous solubility .
  • Receptor Selectivity : VL15’s hydroxy and oxo groups are critical for CB2 receptor agonism, while alkyl substituents in the target compound may shift selectivity toward other targets (e.g., kinases or inflammatory pathways) .

Pharmacological Activity

VL15 ():

  • Immunomodulation: Suppresses PBMC proliferation (IC₅₀ ≈ 10 µM), downregulates T-cell activation markers (CD25, CD69), and inhibits NF-κB and ERK pathways.
  • BBB Penetration : High permeability in Caco-2 assays (Papp > 20 × 10⁻⁶ cm/s), suggesting CNS bioavailability .

This compound :

  • No direct activity data are reported. However, alkyl-substituted naphthyridines often exhibit improved metabolic stability and prolonged half-lives compared to polar analogs .

Pharmacokinetic Profiles

Parameter VL15 This compound
LogP ~2.1 (moderate lipophilicity) Estimated >3.5 (highly lipophilic)
BBB Penetration High (Caco-2 Papp > 20 × 10⁻⁶ cm/s) Likely high (alkyl substituents favor passive diffusion)
Metabolic Stability Moderate (hydroxy group susceptible to glucuronidation) High (alkyl chains resist phase I/II metabolism)

Biological Activity

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing upon various studies and research findings.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that derivatives of 1,8-naphthyridine, including this compound, have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, these compounds have been reported to be effective against resistant strains such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) .

Pathogen Activity MIC (µg/mL)
Pseudomonas aeruginosaStrong activity< 0.008
MRSASignificant inhibition< 0.008
Escherichia coliModerate activity4 - 16

Anticancer Activity

This compound has demonstrated potential anticancer properties. Studies have shown that derivatives of naphthyridine can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, C-3 modified derivatives have been evaluated for their anticancer potential against breast and colon cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, which are critical in the treatment of chronic inflammatory conditions. Research indicates that naphthyridine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Neuroprotective Potential

Emerging studies suggest that this compound may possess neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in the brain .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors involved in inflammation and pain pathways.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress-related damage in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Aggarwal et al. evaluated the antimicrobial efficacy of various naphthyridine derivatives against Mycobacterium strains. The lead compound showed remarkable inhibitory activity against multiple strains, indicating its potential as a therapeutic agent for tuberculosis .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the C-3 modified naphthyridine derivatives significantly reduced cell viability in colorectal cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Q & A

Q. Basic

  • IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Melting point analysis : Validates purity via sharp melting ranges.
  • TLC : Tracks reaction progress using solvent systems like CCl₄:MeOH (4:1) .
    Advanced characterization may include NMR (for substituent positioning) and HPLC-MS for high-purity validation.

How can computational tools predict the biological activity and ADMET properties of this compound?

Advanced
In silico methods (e.g., molecular docking, QSAR models) predict binding affinity to target proteins (e.g., kinases or DNA topoisomerases) . ADMET prediction software evaluates bioavailability, solubility (LogP), and toxicity risks (e.g., hepatotoxicity) by comparing structural motifs to known databases. PASS analysis further identifies potential pharmacological activities . These tools prioritize compounds for synthesis, reducing experimental trial-and-error .

What methodologies resolve discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Advanced
Discrepancies arise from approximations in force fields or incomplete protein-ligand dynamic modeling. A feedback loop integrates experimental data (e.g., IC₅₀ values) to refine computational parameters. For example, if a predicted high-affinity compound shows low activity, molecular dynamics simulations can assess conformational flexibility or solvation effects missed in docking . Iterative refinement aligns theory with empirical data, improving predictive accuracy .

How can factorial design optimize the synthesis of this compound for scalability?

Advanced
Factorial design evaluates interactions between variables (e.g., temperature, catalyst concentration, reaction time). A 2³ full factorial design tests all combinations of three factors at two levels (high/low), identifying optimal conditions via ANOVA. For instance, higher temperatures may accelerate cyclization but increase side reactions; factorial analysis quantifies trade-offs . This method reduces the number of experiments needed for process optimization .

What experimental strategies explore substituent effects on biological activity?

Q. Advanced

  • Bioisosteric replacement : Systematic substitution at the 5-butyl or 7-ethyl positions with groups like halogens or heterocycles to assess steric/electronic impacts .
  • Parallel synthesis : Generates derivatives via automated libraries, followed by high-throughput screening against target assays (e.g., antitumor or anti-inflammatory activity) .
  • Free-Wilson analysis : Quantifies contributions of individual substituents to activity, enabling rational design .

How can heterogeneous reaction data inform reactor design for scaling up synthesis?

Advanced
Data on reaction kinetics, mass transfer limitations, and catalyst stability (e.g., in membrane reactors) are integrated into computational fluid dynamics (CFD) models. For example, packed-bed reactors may enhance heat transfer for exothermic steps, while membrane separation improves product purification . Pilot-scale experiments validate scalability, adjusting parameters like residence time and mixing efficiency .

What strategies address conflicting data in SAR studies for this compound?

Q. Advanced

  • Meta-analysis : Aggregates data from multiple studies to identify trends obscured by experimental variability.
  • Mechanistic studies : Probe off-target interactions (e.g., cytochrome P450 inhibition) using enzyme assays or CRISPR-edited cell lines.
  • Cross-validation : Combines in vitro (e.g., cell viability) and in silico data to confirm target specificity .

How are in silico studies integrated into early-stage experimental design?

Basic
Virtual screening prioritizes compounds with favorable drug-likeness (Lipinski’s rules) and synthetic feasibility. Tools like AutoDock Vina predict binding modes, while SwissADME estimates pharmacokinetics. This reduces resource waste on low-potential candidates .

What frameworks guide methodological rigor in studying this compound’s reactivity?

Basic
Adopt ICReDD’s iterative framework :

Quantum chemical calculations predict reaction pathways.

Experimental validation under narrowed conditions.

Data feedback refines computational models .
This approach balances theoretical and empirical exploration, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.